molecular formula C22H20N2O3 B4078377 2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate

2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate

Cat. No.: B4078377
M. Wt: 360.4 g/mol
InChI Key: CGBOPRSCXNMMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that ensures purity and high yield. The purpose of

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate is not fully understood. However, it is believed to inhibit the activity of specific enzymes and proteins that are essential for the growth and survival of cancer cells. It has also been shown to disrupt the cell membrane of fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause any significant adverse effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, it has also been shown to inhibit the growth of fungal and bacterial cells, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate in lab experiments include its high purity and low toxicity. Its anticancer, antifungal, and antibacterial properties make it a versatile compound that can be used in various research applications. However, its limitations include its limited solubility in water, which can make it challenging to use in aqueous-based experiments.

Future Directions

There are several future directions for the research and development of 2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Additionally, it can be used as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. Furthermore, its potential applications in other fields such as materials science and catalysis can also be explored.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate has shown potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its antifungal and antibacterial properties.

Properties

IUPAC Name

[1-(benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-16(25)27-18(13-24-15-23-20-10-4-5-11-21(20)24)14-26-22-12-6-8-17-7-2-3-9-19(17)22/h2-12,15,18H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBOPRSCXNMMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1C=NC2=CC=CC=C21)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate
Reactant of Route 2
2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate
Reactant of Route 6
2-(1H-benzimidazol-1-yl)-1-[(1-naphthyloxy)methyl]ethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.